Tyrphostin 47

Catalog No.
S1488276
CAS No.
122520-86-9
M.F
C10H8N2O2S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 47

CAS Number

122520-86-9

Product Name

Tyrphostin 47

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N

SMILES

Array

Synonyms

3,4-dihydroxy-alpha-cyanothiocinnamide, 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer, AG 213, AG-213, AG213, alpha-cyano-3,4-dihydroxythiocinnamamide, RG 50864, RG-50864, RG50864, tyrphostin 47, tyrphostin A47, tyrphostin AG-213, tyrphostin AG213, tyrphostin RG50864

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O

The exact mass of the compound Tyrphostin 47 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of quinomethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tyrphostin 47 (CAS: 122520-86-9), also known as AG-213, is a synthetic benzylidenemalononitrile derivative widely procured as a potent, cell-permeable inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of approximately 2.4 µM. Beyond its canonical role in EGFR signaling, it has established utility as an ATP-competitive inhibitor of WNK1 kinase and a modulator of p38 MAPK pathways. For procurement professionals and assay developers, Tyrphostin 47 offers a highly defined solubility profile, reaching concentrations up to 50 mg/mL in DMSO, alongside pure competitive inhibition kinetics. These baseline properties make it a highly reproducible tool compound for high-throughput screening workflows, endothelial permeability modeling, and infectious disease research .

While the tyrphostin class encompasses numerous structurally related tyrosine kinase inhibitors, assuming functional equivalence for procurement can lead to critical assay failures. Subtle structural variations—such as the specific 3,4-dihydroxy-(cis)-cinnamonitrile motif in Tyrphostin 47—dictate distinct kinetic behaviors and off-target profiles. For example, substituting Tyrphostin 47 with Tyrphostin 25 or 51 results in a complete loss of protective efficacy in Shiga toxin-induced cellular models [1]. Furthermore, alpha-substituted tyrphostins exhibit mixed or noncompetitive inhibition with respect to ATP, which confounds kinetic modeling compared to the pure competitive profile of Tyrphostin 47 [2]. Consequently, material selection must strictly align with the validated kinetic and phenotypic profile of Tyrphostin 47 rather than relying on generic class-level assumptions.

Absolute Differentiation in Shiga Toxin 1 Cytotoxicity Protection

In Vero cell models exposed to Shiga toxin 1, the choice of tyrphostin analog dictates cell survival. Tyrphostin 47 significantly inhibits Shiga toxin 1-induced cell death and suppresses p38 mitogen-activated protein kinase (MAPK) phosphorylation. In direct contrast, closely related analogs Tyrphostin 25 and Tyrphostin 51 demonstrate no significant protective effect against Shiga toxin 1-induced responses [1].

Evidence DimensionInhibition of Shiga toxin 1-induced cell death and p38 MAPK phosphorylation
Target Compound DataSignificant inhibition of cell death and target phosphorylation
Comparator Or BaselineTyrphostin 25 and Tyrphostin 51 (No significant effect)
Quantified DifferenceComplete absence of protective efficacy in comparator analogs
ConditionsVero cells exposed to Shiga toxin 1

Crucial for infectious disease researchers who require the exact analog validated to block STEC-induced cytotoxicity, as generic tyrphostins will fail in this model.

Pure Competitive Inhibition Kinetics for EGFR Assays

The specific structural configuration of Tyrphostin 47 ensures it acts as a pure competitive inhibitor with respect to both the peptide substrate (GAT) and ATP during EGFR tyrosine kinase inhibition. Conversely, tyrphostins modified with an additional dihydroxyphenyl group in the alpha-position shift to noncompetitive or mixed-competitive inhibition with respect to ATP [1].

Evidence DimensionMode of enzyme inhibition (EGFR)
Target Compound DataPure competitive inhibition for both GAT and ATP
Comparator Or BaselineAlpha-substituted dihydroxyphenyl tyrphostins
Quantified DifferenceShift from pure competitive to noncompetitive/mixed-competitive inhibition
ConditionsEGFR tyrosine kinase assay using poly(Glu6Ala3Tyr) and ATP substrates

Allows assay developers to rely on predictable Michaelis-Menten kinetics, avoiding the complex mathematical modeling required for mixed-inhibitor analogs.

Specific ATP-Competitive WNK1 Inhibition for Endothelial Modeling

Tyrphostin 47 functions as a specific ATP-competitive inhibitor of WNK1 kinase, a critical regulator of endothelial permeability. In models of pneumonia-induced ARDS, WNK1 inhibition by Tyrphostin 47 successfully replicates the effects of CFTR inhibition on intracellular calcium transients and barrier failure. When compared to broad-spectrum kinase inhibitors like Staurosporine, which exhibit noncompetitive inhibition against the OXSR1 peptide and fail to reach saturation even at maximum doses (capping at 71%), Tyrphostin 47 provides targeted, ATP-competitive WNK1 suppression [1].

Evidence DimensionWNK1 kinase inhibition mechanism and saturation
Target Compound DataATP-competitive mode with defined saturation
Comparator Or BaselineStaurosporine (broad-spectrum kinase inhibitor)
Quantified DifferenceStaurosporine exhibits noncompetitive OXSR1 interactions and incomplete saturation (71% at max dose)
ConditionsWNK1 mobility shift assay and isolated perfused lung models

Provides a targeted, mechanistically clear tool for modulating endothelial barrier function, avoiding the off-target noise and incomplete saturation of broad-spectrum alternatives.

Superior Formulation Processability Over Insoluble Analogs

The practical utility of kinase inhibitors in high-throughput screening is often limited by poor solubility. Tyrphostin 47 demonstrates reliable processability, achieving stable stock solutions of 50 mg/mL in DMSO and 40 mM in ethanol. In contrast, other class members like the PDGFR-specific AG-1295 exhibit extremely low solubility in water and simulated physiological buffers, necessitating complex delivery matrices such as PEG 300 to achieve workable release kinetics [1].

Evidence DimensionStock solution solubility and vehicle compatibility
Target Compound Data50 mg/mL in DMSO; 40 mM in ethanol
Comparator Or BaselineAG-1295 (Tyrphostin analog)
Quantified DifferenceAG-1295 is practically insoluble in standard aqueous/physiological buffers without PEG 300
ConditionsStandard laboratory stock formulation

Ensures seamless integration into automated liquid handling systems and standard in vitro assays without the need for specialized solubilizing agents.

Infectious Disease Modeling and Shiga Toxin Pathogenesis

Because Tyrphostin 47 uniquely prevents Shiga toxin 1-induced cell death and p38 MAPK phosphorylation—an effect absent in analogs like Tyrphostin 25 and 51—it is the required compound for screening protective pathways against Shiga toxin-producing E. coli (STEC) [1].

Standardized EGFR Kinase Kinetic Assays

Thanks to its pure competitive inhibition profile against both GAT and ATP, Tyrphostin 47 is the optimal choice for standardizing EGFR kinase assays. It allows researchers to utilize straightforward Michaelis-Menten kinetic models without the confounding variables introduced by mixed-competitive analogs [2].

Endothelial Barrier and ARDS Research

Tyrphostin 47’s validated role as an ATP-competitive WNK1 inhibitor makes it highly suitable for studying endothelial permeability. It is specifically used to model the downstream effects of CFTR loss in pneumonia-induced Acute Respiratory Distress Syndrome (ARDS), offering cleaner mechanistic insights than broad-spectrum inhibitors like staurosporine [3].

High-Throughput Kinase Inhibitor Screening

With its reliable solubility in standard vehicles (DMSO and ethanol), Tyrphostin 47 is well-suited for automated liquid handling and high-throughput screening workflows. It avoids the precipitation and complex formulation requirements (e.g., PEG 300 matrices) associated with highly insoluble tyrphostins like AG-1295 [4].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

220.03064868 Da

Monoisotopic Mass

220.03064868 Da

Heavy Atom Count

15

Appearance

Assay:≥97%A crystalline solid

UNII

HKQ7UDF4J7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types